甘油磷酸乙醇胺

描述

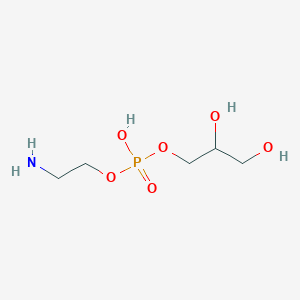

Glycerophosphorylethanolamine (GPE) is a phosphoglyceride with a glycerol backbone linked to a phosphorylethanolamine group. It is a key intermediate in the synthesis of complex lipids and plays a crucial role in cellular membrane structure and function. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of GPE and its analogues .

Synthesis Analysis

The synthesis of GPE and its derivatives has been explored through various methods. One study describes the semi-synthesis of acetyl glycerylether phosphoethanolamine (AGEPE) from bovine erythrocytes, which involves isolation, methanolysis, and acetylation steps to yield AGEPE with high purity . Another study details the synthesis of phosphorothioate analogues of GPE, which are produced through a three-step process involving the conversion of diacyl-sn-glycerol to thiophosphoric acid dichloride, followed by treatment with ethanolamine . Additionally, enzymatic synthesis pathways have been identified, such as the conversion of 1-alkyl-2-acyl-sn-glycerols to GPE by ethanolaminephosphotransferase in rat brain microsomes .

Molecular Structure Analysis

The molecular structure of GPE and its analogues has been characterized using various analytical techniques. The crystal structure of a lysophosphatidylethanolamine, a related compound, reveals a bilayer arrangement with the phosphorylethanolamine groups oriented parallel to the layer surface . The molecular packing is influenced by the interaction and space requirement of the phosphorylethanolamine group, which is significant for the phase behavior of these lipids .

Chemical Reactions Analysis

The chemical reactivity of GPE derivatives has been studied in the context of their biological activity. For instance, various GPE derivatives with different polar head groups have been shown to induce platelet activation to varying degrees, suggesting that the nature of the polar head group is critical for biological activity . The enzymatic conversion of alkylacyl-GPE to ethanolamine plasmalogens by rat brain microsomes has also been demonstrated, highlighting the role of GPE in lipid metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of GPE and its derivatives are closely related to their structure and synthesis. The studies have shown that the polar head group of GPE derivatives significantly affects their ability to induce platelet aggregation and serotonin secretion, indicating that these properties are sensitive to molecular variations . The enzymatic synthesis of GPE in rat brain microsomes suggests that the enzyme involved lacks specificity for the lipid substrate's 1-position group, which could influence the physical properties of the synthesized lipids . Furthermore, the crystal structure analysis provides insights into the molecular packing and interaction of the lipid molecules, which are essential for understanding the physical behavior of these compounds in biological membranes .

科研应用

磷脂酰乙醇胺在健康和疾病中的代谢

磷脂酰乙醇胺(PE),与甘油磷酸乙醇胺密切相关,在真核细胞中至关重要。它作为其他磷脂的前体,影响膜拓扑结构、细胞融合和线粒体功能。其代谢与阿尔茨海默病、帕金森病和非酒精性肝病等疾病相关(Calzada, Onguka, & Claypool, 2016)。

环境对植物中甘油磷酸乙醇胺的影响

水稻苗中的甘油磷酸乙醇胺水平受环境中氧气水平的调节。这一发现表明其在磷脂代谢和膜功能中的潜在作用,特别是在不同环境条件下(Menegus & Fronza, 1985)。

药物传递和甘油磷酸乙醇胺类似物

研究显示合成了二肉豆蔻酰磷脂酰乙醇胺的甲氧苄氧甲叶酸衍生物,包括甘油磷酸乙醇胺类似物。这些化合物被研究用于改善脂质体在药物传递中的生化和药理特性的潜力(Hashimoto, Loader, & Kinsky, 1985)。

神经和行为影响

α-甘油磷酸乙醇胺已显示对改善与记忆相关的行为表现和增强受体介导的神经信号传导有影响。这项研究表明其在学习和记忆过程中的潜在用途(Florio等,1999年)。

工业和生态毒理学影响

对二乙醇胺的研究,一种类似于甘油磷酸乙醇胺的脂肪胺,揭示了其对挪威大眼水母等海洋生物的分子影响。这些发现对于了解这类化合物在海洋环境中的生态毒理学影响至关重要(Hansen et al., 2010)。

在脂质氧化中的作用

甘油磷酸乙醇胺影响亚油酸的分解,表明其在脂质氧化过程中的作用。这项研究突出了该化合物对不同处理中挥发性产物产生速率的潜在影响(Dawson, Sheldon, Larick, & Turner, 1991)。

Safety And Hazards

The safety data sheet for L-alpha-Glycerophosphorylethanolamine indicates that it is not classified under physical hazards, health hazards, environmental hazards, or OSHA defined hazards . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

性质

IUPAC Name |

2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWSCPGTDBMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862586 | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glycerophosphorylethanolamine | |

CAS RN |

1190-00-7 | |

| Record name | Glycerophosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerophosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerylphosphorylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)